molecular formula C22H19NO4 B367724 N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide CAS No. 423739-07-5

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide

Cat. No.: B367724
CAS No.: 423739-07-5
M. Wt: 361.4g/mol
InChI Key: ITDWIZARKMHJHL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a phenylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the phenylphenoxy group: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenylphenoxy moiety.

    Coupling of the two fragments: The final step involves the coupling of the benzodioxole and phenylphenoxy fragments through an amide bond formation, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenoxy)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(biphenyl-4-yloxy)acetamide is unique due to its specific combination of the benzodioxole and phenylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

423739-07-5

Molecular Formula

C22H19NO4

Molecular Weight

361.4g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H19NO4/c24-22(23-13-16-6-11-20-21(12-16)27-15-26-20)14-25-19-9-7-18(8-10-19)17-4-2-1-3-5-17/h1-12H,13-15H2,(H,23,24)

InChI Key

ITDWIZARKMHJHL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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